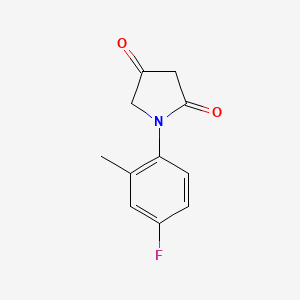

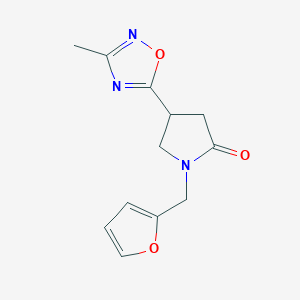

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione derivatives demonstrate potential as efficient organic inhibitors for carbon steel corrosion in acidic environments. Research into derivatives like 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione has shown their capability to significantly reduce corrosion rates in hydrochloric acid medium. These compounds act through chemisorption processes on the metal surface, suggesting their utility in protective coatings and industrial corrosion management applications (Zarrouk et al., 2015).

Synthesis of Amino Acids

The compound has been employed in synthetic chemistry, particularly in the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). Through a one-pot procedure involving 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and primary alcohols, high yields of these important amino acids can be achieved. This method represents a significant advancement in the synthesis of compounds critical for biological research and pharmaceutical development (Cal et al., 2012).

Fluorescence Studies

Derivatives of this compound have been synthesized and studied for their absorption and fluorescence characteristics. These studies have uncovered compounds with significant solvatochromism and fluorescence in both visible and near-infrared regions, making them potential candidates for applications in optoelectronic devices and fluorescence-based sensors (Lun̆ák et al., 2011).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified their role as inhibitors of glycolic acid oxidase, an enzyme implicated in disorders like Primary Hyperoxaluria Type I. Compounds with specific substitutions have shown potent inhibitory effects, paving the way for therapeutic applications targeting metabolic pathways involved in oxalate production (Rooney et al., 1983).

Polymers and Luminescent Materials

The structural motif of this compound has been integrated into the design of highly luminescent polymers. These materials, incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and high quantum yields. Such polymers are promising for applications in light-emitting diodes (LEDs), optical sensors, and other photonic devices, highlighting the versatility of this compound in materials science (Zhang & Tieke, 2008).

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-4-8(12)2-3-10(7)13-6-9(14)5-11(13)15/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPVGVFAULIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CC(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)

![2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2685413.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

![6-[(Cyclopentylamino)sulfonyl]chromen-2-one](/img/structure/B2685428.png)